2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE is a complex heterocyclic compound featuring a pyrazoloquinazoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzophenone with hydrazine derivatives to form the pyrazole ring, followed by cyclization with appropriate reagents to construct the quinazoline framework . Reaction conditions often involve the use of solvents like ethanol or acetic acid, with heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, used as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Uniqueness
2-METHYL-N,3-DIPHENYL-5H,6H,7H,8H-PYRAZOLO[3,2-B]QUINAZOLIN-9-AMINE is unique due to its specific structural features, which confer distinct binding affinities and selectivities for various molecular targets. Its ability to modulate multiple pathways makes it a versatile compound in drug discovery .
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-methyl-N,3-diphenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
InChI |
InChI=1S/C23H22N4/c1-16-21(17-10-4-2-5-11-17)23-25-20-15-9-8-14-19(20)22(27(23)26-16)24-18-12-6-3-7-13-18/h2-7,10-13,24H,8-9,14-15H2,1H3 |
InChI Key |
HRDSVTQLYDHFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=CC=C5 |
Origin of Product |
United States |
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